Methyl 4-piperazin-1-ylbenzoate hydrochloride
Overview
Description
Methyl 4-piperazin-1-ylbenzoate hydrochloride is a chemical compound that belongs to the class of piperazine . It is often used in pharmaceutical research.
Molecular Structure Analysis
The molecular formula of this compound is C12H17ClN2O2. The molecular weight is 256.73 g/mol.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.73 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 256.0978555 g/mol and the monoisotopic mass is also 256.0978555 g/mol . The topological polar surface area is 41.6 Ų . The compound has a complexity of 231 .Scientific Research Applications
DNA Binding and Cellular Applications
Methyl 4-piperazin-1-ylbenzoate hydrochloride derivatives, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This interaction has enabled its widespread use as a fluorescent DNA stain, providing access to cells and facilitating various biological applications. These include chromosome and nuclear staining, analysis of nuclear DNA content values in flow cytometry, and plant chromosome analysis. Furthermore, Hoechst derivatives serve in radioprotection and as topoisomerase inhibitors, making them a valuable starting point for rational drug design and a model system to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimycobacterial Activity
Piperazine, a core structure in this compound, has been identified as a versatile medicinally important scaffold. Particularly, it's a crucial component in compounds targeting Mycobacterium tuberculosis (MTB), showing potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. Piperazine's role as a vital building block in these compounds has led to significant advancements in the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules (Girase et al., 2020).
Role in Antipsychotic and Mood Disorder Treatments
Piperazine derivatives are significant in the development of antipsychotic and mood disorder medications. For instance, Lurasidone, a novel benzisothiazole antipsychotic drug, has been acknowledged for its efficacy and safety in treating psychotic and major affective disorders. Lurasidone's distinct pharmacodynamic profile contributes to its effectiveness in schizophrenia and bipolar depression treatment, offering a low risk of weight-gain, metabolic, or cardiac abnormalities while maintaining a favorable tolerability profile (Pompili et al., 2018).
Therapeutic Applications in Various Disorders
Piperazine is integral in a myriad of therapeutic applications due to its presence in drugs targeting diverse pharmacological activities. Its modifications lead to significant medicinal potential in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory drugs. The flexibility of piperazine as a building block in drug discovery is evident from the variety of molecular designs and the significant impact of substituent modifications on the pharmacokinetic and pharmacodynamics aspects of the resultant molecules (Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
Methyl 4-piperazin-1-ylbenzoate hydrochloride is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
methyl 4-piperazin-1-ylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJVWSDCKGXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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